
1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, along with two methylsulfanyl groups attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and methylsulfanylacetone.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with methylsulfanylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
1-(4-METHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE: Similar structure with a methyl group instead of an ethyl group.
1-(4-ISOPROPYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE: Contains an isopropyl group instead of an ethyl group.
1-(4-TERT-BUTYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE: Features a tert-butyl group in place of the ethyl group.
Uniqueness: 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE is unique due to the presence of the ethyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
96185-17-0 |
|---|---|
Molecular Formula |
C13H16OS2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H16OS2/c1-4-10-5-7-11(8-6-10)12(14)9-13(15-2)16-3/h5-9H,4H2,1-3H3 |
InChI Key |
CFGYNKFBAIHKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

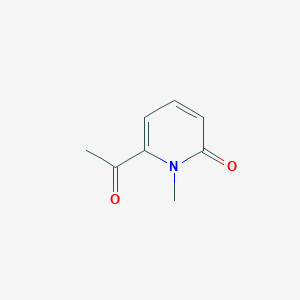
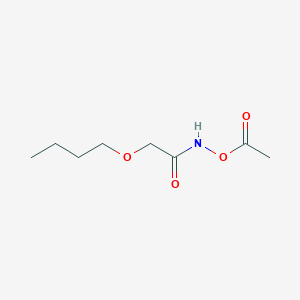

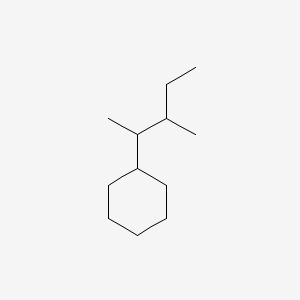
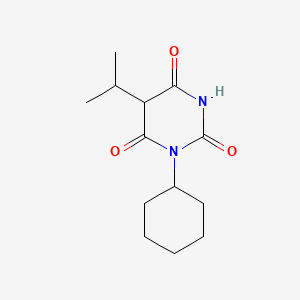
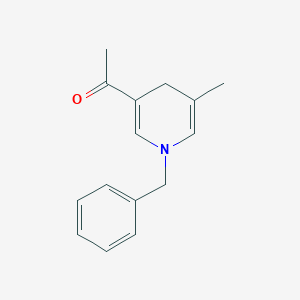
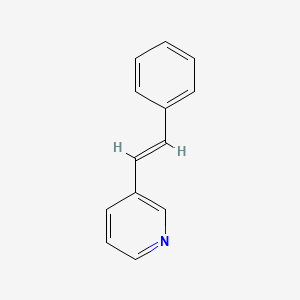
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
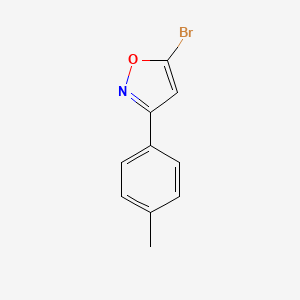
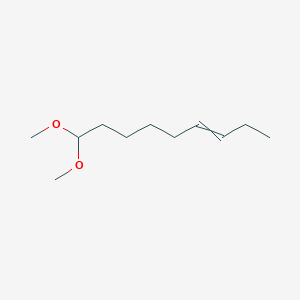
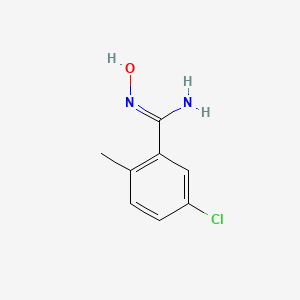
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
